molecular formula C8H7N5 B14791561 1H-Benzotriazole-5-carbonitrile, 6-amino-1-methyl-

1H-Benzotriazole-5-carbonitrile, 6-amino-1-methyl-

Cat. No.: B14791561
M. Wt: 173.17 g/mol
InChI Key: LQARNSFERRRWSK-UHFFFAOYSA-N
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Description

1H-Benzotriazole-5-carbonitrile, 6-amino-1-methyl- is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzotriazole ring substituted with an amino group, a carbonitrile group, and a methyl group.

Preparation Methods

The synthesis of 1H-Benzotriazole-5-carbonitrile, 6-amino-1-methyl- typically involves the reaction of 1H-benzotriazole with appropriate reagents to introduce the amino, carbonitrile, and methyl groups. One common method involves the use of nitrile and amine precursors under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1H-Benzotriazole-5-carbonitrile, 6-amino-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1H-Benzotriazole-5-carbonitrile, 6-amino-1-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of corrosion inhibitors, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1H-Benzotriazole-5-carbonitrile, 6-amino-1-methyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1H-Benzotriazole-5-carbonitrile, 6-amino-1-methyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Benzotriazole-5-carbonitrile, 6-amino-1-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

IUPAC Name

6-amino-1-methylbenzotriazole-5-carbonitrile

InChI

InChI=1S/C8H7N5/c1-13-8-3-6(10)5(4-9)2-7(8)11-12-13/h2-3H,10H2,1H3

InChI Key

LQARNSFERRRWSK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)N)C#N)N=N1

Origin of Product

United States

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